molecular formula C12H12O4 B1225560 p-Coumarate, methyl CAS No. 55226-78-3

p-Coumarate, methyl

Cat. No.: B1225560
CAS No.: 55226-78-3
M. Wt: 220.22 g/mol
InChI Key: IVNWLXAJTPUMJK-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Coumarate, methyl is a derivative of coumaric acid, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. The acetylation and methylation of coumaric acid enhance its stability and bioavailability, making it a valuable compound for further studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylated methyl coumarate typically involves the esterification of coumaric acid followed by acetylation. One common method is to react coumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl coumarate. The methyl coumarate is then acetylated using acetic anhydride and a base, such as pyridine, to yield acetylated methyl coumarate .

Industrial Production Methods

Industrial production of acetylated methyl coumarate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and solvents is optimized to maximize yield and minimize waste. Purification steps, such as distillation and recrystallization, are employed to obtain high-purity acetylated methyl coumarate .

Chemical Reactions Analysis

Types of Reactions

p-Coumarate, methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Coumarate, methyl has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetylated methyl coumarate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Coumarate, methyl is unique due to its enhanced stability and bioavailability compared to its parent compound, p-coumaric acid. The acetylation and methylation modifications improve its solubility and make it more suitable for various applications in research and industry .

Properties

CAS No.

55226-78-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H12O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-8H,1-2H3/b8-5+

InChI Key

IVNWLXAJTPUMJK-VMPITWQZSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)OC

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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